molecular formula C14H25NO4 B558548 Boc-D-Cha-OH CAS No. 127095-92-5

Boc-D-Cha-OH

Cat. No.: B558548
CAS No.: 127095-92-5
M. Wt: 271.35 g/mol
InChI Key: MSZQAQJBXGTSHP-LLVKDONJSA-N
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Description

®-2-((tert-Butoxycarbonyl)amino)-3-cyclohexylpropanoic acid is a compound of interest in organic chemistry due to its unique structure and reactivity. It features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((tert-Butoxycarbonyl)amino)-3-cyclohexylpropanoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature . The Boc group is introduced to the amino acid derivative, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of Boc-protected amino acids, including ®-2-((tert-Butoxycarbonyl)amino)-3-cyclohexylpropanoic acid, often employs continuous flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

®-2-((tert-Butoxycarbonyl)amino)-3-cyclohexylpropanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major product formed from the deprotection reaction is the free amino acid derivative, which can be further utilized in peptide synthesis or other chemical transformations.

Scientific Research Applications

®-2-((tert-Butoxycarbonyl)amino)-3-cyclohexylpropanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-2-((tert-Butoxycarbonyl)amino)-3-cyclohexylpropanoic acid primarily involves the protection and deprotection of amino groups. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. The deprotection step, facilitated by reagents like oxalyl chloride or boron trifluoride etherate, removes the Boc group, revealing the free amino group for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-((tert-Butoxycarbonyl)amino)-3-cyclohexylpropanoic acid is unique due to its specific structure, which includes a cyclohexyl ring. This structural feature imparts distinct reactivity and properties compared to other Boc-protected amino acids and tert-butyl esters .

Properties

IUPAC Name

(2R)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c1-14(2,3)19-13(18)15-11(12(16)17)9-10-7-5-4-6-8-10/h10-11H,4-9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSZQAQJBXGTSHP-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1CCCCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1CCCCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20373142
Record name N-(tert-Butoxycarbonyl)-3-cyclohexyl-D-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127095-92-5
Record name N-(tert-Butoxycarbonyl)-3-cyclohexyl-D-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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